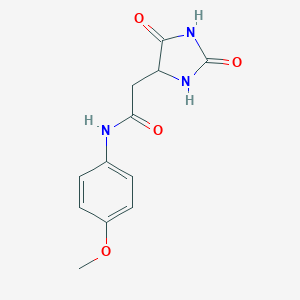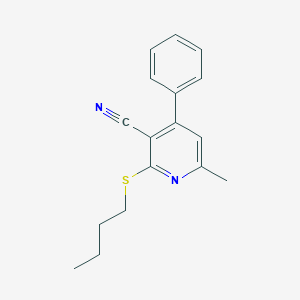![molecular formula C16H25NO B241706 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine, also known as TPU-0033, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TPU-0033 is a small molecule that targets the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, cell differentiation, and apoptosis.
Mécanisme D'action
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine targets the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, cell differentiation, and apoptosis. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine binds to the sigma-1 receptor and modulates its activity, leading to downstream effects such as the regulation of calcium signaling and the inhibition of pro-inflammatory cytokine production. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has also been found to activate the unfolded protein response, a cellular stress response pathway that is involved in protein folding and degradation.
Biochemical and Physiological Effects
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to have various biochemical and physiological effects. In animal models, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to improve cognitive function, reduce amyloid-beta levels, protect dopaminergic neurons, improve motor function, induce apoptosis in cancer cells, and inhibit tumor growth. 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has also been found to regulate calcium signaling and inhibit pro-inflammatory cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine is its specificity for the sigma-1 receptor, which allows for targeted modulation of cellular processes. However, one limitation of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine. One direction is to further investigate its therapeutic potential in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and downstream effects on cellular processes.
Méthodes De Synthèse
The synthesis of 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine involves a multi-step process that starts with the reaction of cyclohexanone with nitromethane to form 1-(2-nitrocyclohexyl)ethanone. This is followed by a Henry reaction with formaldehyde and ammonium acetate to yield 1-(2-nitrocyclohexyl)ethanol. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with pyrrolidine-2-carboxylic acid to form 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine.
Applications De Recherche Scientifique
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to have potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to improve cognitive function and reduce amyloid-beta levels in animal models. In Parkinson's disease, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been shown to protect dopaminergic neurons and improve motor function. In cancer, 1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Nom du produit |
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine |
|---|---|
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
pyrrolidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone |
InChI |
InChI=1S/C16H25NO/c18-15(17-5-1-2-6-17)16-9-12-3-4-13(10-16)8-14(7-12)11-16/h12-14H,1-11H2 |
Clé InChI |
WTEZNGNNKSPVCQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
SMILES canonique |
C1CCN(C1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
Solubilité |
28.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)

![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)

![3-(dimethylamino)-N-{6-[(isobutylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide](/img/structure/B241637.png)


![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)



![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)